molecular formula C22H19ClFNO4 B11212825 Dimethyl 4-(2-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11212825
M. Wt: 415.8 g/mol
InChI Key: NEVSOJUYHXJBQV-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class of chemicals This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methyl, chlorophenyl, and fluorophenyl groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Scientific Research Applications

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as voltage-gated calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, leading to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and therapeutic applications. For example, nifedipine is widely used as an antihypertensive agent, while amlodipine has a longer duration of action and is used for chronic management of hypertension and angina .

Properties

Molecular Formula

C22H19ClFNO4

Molecular Weight

415.8 g/mol

IUPAC Name

dimethyl 4-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H19ClFNO4/c1-28-21(26)17-12-25(11-14-7-9-15(24)10-8-14)13-18(22(27)29-2)20(17)16-5-3-4-6-19(16)23/h3-10,12-13,20H,11H2,1-2H3

InChI Key

NEVSOJUYHXJBQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OC)CC3=CC=C(C=C3)F

Origin of Product

United States

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